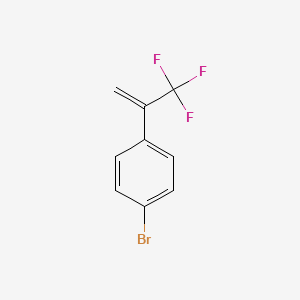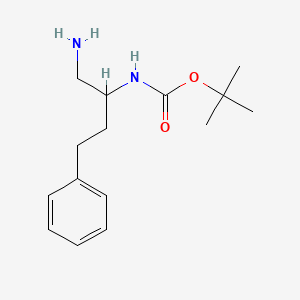![molecular formula C17H16N2O3 B6335636 Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate CAS No. 1353000-18-6](/img/structure/B6335636.png)
Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is an organic compound. It is a derivative of carbamic acid, with a benzyl group, a cyano group, and a 3-methoxyphenyl group attached to the carbamate functional group .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H16N2O3 . This indicates that the compound contains 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Scientific Research Applications
Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate is used in a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a versatile building block for the synthesis of various compounds. This compound is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, antibiotics, and antifungal agents. It has also been used in the synthesis of compounds such as benzylidene derivatives, quinolone-3-carboxylic acids, and pyridines. This compound is also used in the synthesis of compounds for use in drug delivery systems, such as liposomes and nanoparticles.
Mechanism of Action
The mechanism of action of Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate is not well understood. However, it is believed that it acts as a nucleophile, forming a covalent bond with the electrophilic center of the target molecule. This covalent bond then facilitates the transfer of electrons, resulting in the formation of a new bond. This process is known as nucleophilic substitution.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can act as a pro-drug, meaning that it can be converted into an active form in the body. This active form can then interact with various cellular components, resulting in a variety of biochemical and physiological effects. It is also believed that this compound can act as a catalyst, facilitating the formation of new compounds in the body.
Advantages and Limitations for Lab Experiments
The primary advantage of using Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate in laboratory experiments is its versatility. This compound is a versatile building block for the synthesis of a wide range of compounds. It is also relatively easy to synthesize, as the reaction can be carried out in either aqueous or organic solvents. Additionally, this compound is relatively inexpensive and can be stored for long periods of time.
The primary limitation of using this compound in laboratory experiments is its toxicity. This compound is a toxic compound and should be handled with care. Additionally, this compound is not very soluble in water, so it should be handled in an organic solvent, such as acetonitrile or dimethylformamide.
Future Directions
There are a number of potential future directions for research involving Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug delivery systems, such as liposomes and nanoparticles. Furthermore, research could be conducted to investigate the potential of this compound as a catalyst for the synthesis of new compounds. Finally, research could be conducted to explore the potential of this compound as a pro-drug, which could be converted into an active form in the body.
Synthesis Methods
Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate is synthesized by reacting benzyl chloride with sodium cyanide in the presence of an alcohol, such as methanol or ethanol. The reaction produces a mixture of benzyl cyanide and benzyl chloride, which is then reacted with a base, such as sodium hydroxide, to produce this compound. The reaction can be carried out in either aqueous or organic solvents, such as acetonitrile or dimethylformamide. The reaction is typically carried out at room temperature, although it can be heated to accelerate the reaction.
properties
IUPAC Name |
benzyl N-[cyano-(3-methoxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-9-5-8-14(10-15)16(11-18)19-17(20)22-12-13-6-3-2-4-7-13/h2-10,16H,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMZAHYGAFBUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B6335593.png)

![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)
